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Compound of Interest

Compound Name: Dichlorodiphenylmethane

Cat. No.: B138671 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

dichlorodiphenylmethane, a compound of interest in organic synthesis and pharmaceutical

research. This document compiles key analytical data including Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) to facilitate its identification,

characterization, and application in research and development.

Spectroscopic Data Summary
The following tables summarize the essential spectroscopic data for

dichlorodiphenylmethane, providing a quantitative basis for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Dichlorodiphenylmethane

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.20 - 7.60 Multiplet 10H
Aromatic protons

(C₆H₅)

Solvent: CDCl₃
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Table 2: ¹³C NMR Spectroscopic Data for Dichlorodiphenylmethane

Chemical Shift (δ) ppm Assignment

83.4 Quaternary Carbon (C(Cl)₂)

127.9 Aromatic CH

128.8 Aromatic CH

129.7 Aromatic CH

141.2 Aromatic C (ipso)

Solvent: CDCl₃

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Dichlorodiphenylmethane

Wavenumber (cm⁻¹) Intensity Assignment

3060 Medium Aromatic C-H stretch

1595, 1490, 1450 Strong Aromatic C=C ring stretch

840 Strong C-Cl stretch

770, 695 Strong
Aromatic C-H out-of-plane

bend

Sample Preparation: Neat, between NaCl plates

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for Dichlorodiphenylmethane
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m/z Relative Intensity (%) Assignment

236 15 [M]⁺ (with ³⁵Cl₂)

238 10
[M+2]⁺ (with one ³⁵Cl and one

³⁷Cl)

240 1.5 [M+4]⁺ (with ³⁷Cl₂)

201 100 [M-Cl]⁺

165 80 [M-2Cl-H]⁺ (Benzhydryl cation)

166 20 [M-2Cl]⁺

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are intended to serve as a guide for researchers to reproduce these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 10-20 mg of dichlorodiphenylmethane
was dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm

NMR tube.

¹H NMR Acquisition:

The ¹H NMR spectrum was recorded on a 400 MHz spectrometer.

A sufficient number of scans were acquired to obtain a good signal-to-noise ratio.

The spectral width was set to cover a range of -2 to 12 ppm.

¹³C NMR Acquisition:
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The ¹³C NMR spectrum was recorded on the same spectrometer at a frequency of 100

MHz.

The spectrum was acquired with proton decoupling to simplify the spectrum to single lines

for each carbon environment.

A larger number of scans were necessary due to the low natural abundance of the ¹³C

isotope.

The spectral width was set from 0 to 200 ppm.

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed,

phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal

at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation: A drop of neat liquid dichlorodiphenylmethane was placed between

two sodium chloride (NaCl) plates to form a thin film.

Data Acquisition:

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.

A background spectrum of the clean NaCl plates was recorded first.

The sample spectrum was then recorded from 4000 to 600 cm⁻¹.

Typically, 16 or 32 scans were co-added to improve the signal-to-noise ratio.

Data Processing: The final spectrum was generated by taking the ratio of the sample

spectrum to the background spectrum, and the data was presented in terms of transmittance

or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of dichlorodiphenylmethane in a volatile organic

solvent (e.g., dichloromethane or methanol) was introduced into the mass spectrometer,
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often via a gas chromatograph (GC-MS) for separation from any impurities.

Ionization: Electron Ionization (EI) was used, with the electron energy set to 70 eV.

Mass Analysis: The resulting ions were separated by a quadrupole mass analyzer based on

their mass-to-charge ratio (m/z).

Detection: An electron multiplier detector was used to record the abundance of each ion.

Data Analysis: The mass spectrum was analyzed to identify the molecular ion peak and the

major fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) was used to confirm the

presence of two chlorine atoms in the molecule and its fragments.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of dichlorodiphenylmethane.
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Spectroscopic Analysis Workflow for Dichlorodiphenylmethane
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Caption: Workflow for the spectroscopic analysis of Dichlorodiphenylmethane.

To cite this document: BenchChem. [Spectroscopic Profile of Dichlorodiphenylmethane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b138671#spectroscopic-data-nmr-ir-ms-of-
dichlorodiphenylmethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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